Electron transport properties of calix[4]arene based systems in a metal–molecule–metal junction†

New Journal of Chemistry Pub Date: 2007-03-22 DOI: 10.1039/B616208H

Abstract

The IV behavior of self-assembled monolayers of a 1,3-alternate bis(dipyridyl)calix[4]arene derivative and its Cu2+ complex have been studied by conducting-atomic force microscopy; theoretical calculations have been carried out to simulate IV curves. The experimental data show that the two systems have different conductive properties, the Cu2+ complex monolayer having a lower resistance. Theoretical calculations demonstrate that the difference between the two simulated systems results from the different position of their Fermi level. Such a different response to charge transfer may be of interest for the fabrication of molecular electronics devices based on calixarenes.

Graphical abstract: Electron transport properties of calix[4]arene based systems in a metal–molecule–metal junction
Electron transport properties of calix[4]arene based systems in a metal–molecule–metal junction†
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